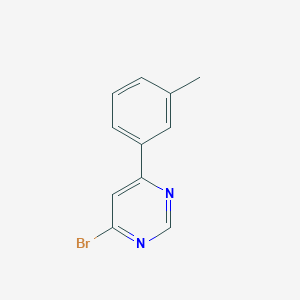

4-Bromo-6-(m-tolyl)pyrimidine

Descripción general

Descripción

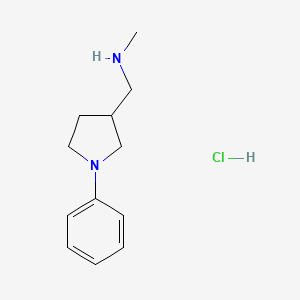

“4-Bromo-6-(m-tolyl)pyrimidine” is a chemical compound with the molecular formula C11H9BrN2 and a molecular weight of 249.11 g/mol . It is a pyrimidine derivative, which is a class of compounds that are part of living organisms and play vital roles in various biological procedures .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including “4-Bromo-6-(m-tolyl)pyrimidine”, often involves the design and characterization of novel compounds . For instance, a series of novel triazole-pyrimidine-based compounds were synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of “4-Bromo-6-(m-tolyl)pyrimidine” is characterized by a pyrimidine ring, which is a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions.Chemical Reactions Analysis

Pyrimidine derivatives, including “4-Bromo-6-(m-tolyl)pyrimidine”, have been shown to exhibit various biological activities, such as antiviral, anticancer, antioxidant, and antimicrobial activity . This is often attributed to their ability to interact with active residues of certain proteins, as revealed by molecular docking studies .Aplicaciones Científicas De Investigación

Neuroprotective and Anti-neuroinflammatory Agents

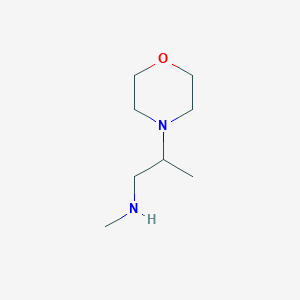

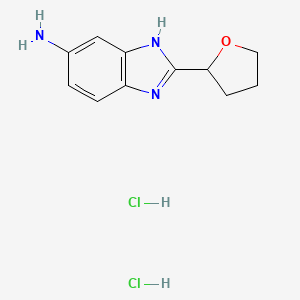

4-Bromo-6-(m-tolyl)pyrimidine: derivatives have been studied for their potential as neuroprotective and anti-neuroinflammatory agents. These compounds have shown promise in protecting neuronal function and structure, which is crucial for treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury . The derivatives have been evaluated for their ability to reduce the expression of stress and apoptosis markers in human neuronal cells, indicating their potential in neuroprotection .

Antimicrobial Activity

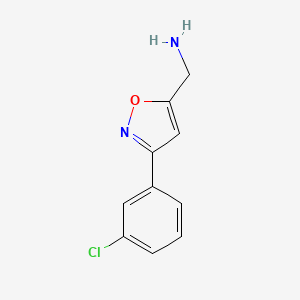

The pyrimidine scaffold is known for its antimicrobial properties. Derivatives of 4-Bromo-6-(m-tolyl)pyrimidine have been synthesized and tested against a range of bacterial flora, particularly those found in the axilla and foot. Some derivatives have displayed significant activity, suggesting their use in developing new antimicrobial agents .

Serotonin Receptor Affinity

Substituents in the 4-position of the pyrimidine ring, such as those in 4-Bromo-6-(m-tolyl)pyrimidine , are expected to enhance binding affinity with serotonin (5-HT) receptor sites. This is due to the increased hydrophobic character, which can potentially improve interactions with the receptor sites and influence the biological activity related to serotonin .

Regioselective Synthesis of Pyrimidine Derivatives

4-Bromo-6-(m-tolyl)pyrimidine: serves as a starting material for the regioselective synthesis of new pyrimidine derivatives. The electron-deficient character of the pyrimidine ring facilitates nucleophilic aromatic substitution reactions, allowing for the introduction of various aryl, alkyl, or heteroaryl groups into the pyrimidine ring .

Pharmacological Research

The compound’s structure makes it a valuable tool in pharmacological research, where it can be used to synthesize a wide array of derivatives. These derivatives can then be screened for various pharmacological activities, including antiviral, anticancer, and antioxidant activities .

Chemical Research and Drug Development

In chemical research, 4-Bromo-6-(m-tolyl)pyrimidine is utilized for its reactivity in organic synthesis. It’s particularly useful in the development of drugs due to its ability to undergo various chemical reactions, which can lead to the discovery of new therapeutic molecules .

Mecanismo De Acción

The mechanism of action of pyrimidine-based compounds is often associated with their inhibitory effects on certain biological pathways. For instance, the triazole-pyrimidine hybrid compounds were found to exhibit neuroprotective and anti-inflammatory properties through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Direcciones Futuras

The future directions for “4-Bromo-6-(m-tolyl)pyrimidine” and other pyrimidine derivatives seem promising, especially in the field of medicinal chemistry. For instance, the development of new antitumor agents based on thiazines and thiazoles is becoming of special interest for many academic and industrial research laboratories around the world . Furthermore, the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

Propiedades

IUPAC Name |

4-bromo-6-(3-methylphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c1-8-3-2-4-9(5-8)10-6-11(12)14-7-13-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHKHFCKZOTQRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-(m-tolyl)pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline](/img/structure/B1463060.png)

![2-phenyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1463065.png)

![4-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1463070.png)

![5-oxo-1-[4-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1463071.png)

![{[1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1463077.png)